Physicochemical Profiling and Synthetic Applications of N1,N4-bis(2-hydroxyethyl)succinamide: A Comprehensive Technical Guide
Physicochemical Profiling and Synthetic Applications of N1,N4-bis(2-hydroxyethyl)succinamide: A Comprehensive Technical Guide
Executive Summary
In the rapidly evolving fields of biodegradable polymers and targeted drug delivery, the selection of crosslinkers and monomeric building blocks dictates the mechanical integrity and degradation kinetics of the final matrix. N1,N4-bis(2-hydroxyethyl)succinamide (CAS: 1871-90-5), frequently referred to as N,N'-bis(2-hydroxyethyl)succinamide, is a highly versatile diamide-diol.
By embedding a pre-formed succinamide core between two terminal primary hydroxyl groups, this molecule serves as a critical bridge in polymer chemistry. It allows researchers to introduce strong, predictable hydrogen-bonding networks into polyesters, polyurethanes, and hydrogels without the stochastic variability of direct amide-ester copolymerization. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven protocols for its synthesis and application.
Physicochemical Profiling & Structural Logic
The utility of N1,N4-bis(2-hydroxyethyl)succinamide stems directly from its molecular architecture. The C4 succinyl core provides flexibility, while the two amide linkages act as strong hydrogen-bond donors and acceptors. The terminal primary hydroxyls are highly reactive nucleophiles, ideal for esterification or urethanization.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | N1,N4-bis(2-hydroxyethyl)succinamide |
| CAS Registry Number | 1871-90-5 |
| PubChem CID | 231264 |
| Molecular Formula | C8H16N2O4 |
| Molecular Weight | 204.22 g/mol |
| Physical Form | Solid or semi-solid (Room Temperature) |
| Hydrogen Bond Donors | 4 (2 x -OH, 2 x -NH) |
| Hydrogen Bond Acceptors | 4 (2 x -C=O, 2 x -OH) |
| Solubility Profile | Highly soluble in water, methanol, and polar aprotic solvents (e.g., DMF, DMSO); insoluble in non-polar hydrocarbons. |
| Purity Standard (Commercial) | ≥ 95% |
Data synthesized from authoritative chemical databases and vendor specifications,[1].
Mechanistic Insight: The high density of hydrogen bond donors and acceptors (8 total sites per molecule) is the driving force behind its utility in materials science. When incorporated into a polymer backbone, these functional groups align to form intermolecular β -sheet-like hydrogen bonding networks. This drastically increases the glass transition temperature ( Tg ) and tensile strength of otherwise soft aliphatic polyesters[2].
Synthesis Protocol: Amidation of Succinate Derivatives
While bis(2-hydroxyethyl)succinamide can be synthesized via the direct condensation of succinic acid and ethanolamine, direct esterification/amidation at high temperatures often leads to the formation of cyclic succinimide byproducts due to intramolecular dehydration.
Causality & Experimental Choice: To ensure a self-validating, high-yield system, we utilize dimethyl succinate instead of succinic acid. The transamidation of an ester with a primary amine (ethanolamine) can be driven to completion at lower temperatures by distilling off the methanol byproduct, thereby preventing thermal cyclization and preserving the terminal hydroxyl groups[3].
Step-by-Step Methodology: Monomer Synthesis
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Reagent Preparation: Charge a dry, nitrogen-purged round-bottom flask with 1.0 equivalent of dimethyl succinate and 2.1 equivalents of ethanolamine (slight excess to ensure complete conversion of the diester).
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Solvent & Catalyst: Add anhydrous toluene as a solvent. While the reaction can proceed neat, toluene allows for azeotropic removal of methanol if a Dean-Stark apparatus is modified, or simply acts as a reflux medium. A catalytic amount of sodium methoxide can be added to accelerate transamidation.
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Thermal Activation: Heat the mixture to 110–130 °C under continuous stirring.
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In-Process Quality Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) or real-time FTIR. The disappearance of the ester carbonyl stretch ( ∼ 1740 cm⁻¹) and the appearance of the amide I band ( ∼ 1640 cm⁻¹) validates the progression of the reaction.
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Purification: Once complete (typically 12–24 hours), cool the mixture to room temperature. The product, N1,N4-bis(2-hydroxyethyl)succinamide, will often precipitate as a solid. Filter the precipitate, wash with cold ethyl acetate to remove unreacted starting materials, and dry under vacuum at 50 °C to constant weight.
Figure 1: Synthesis workflow of N1,N4-bis(2-hydroxyethyl)succinamide via transamidation.
Applications in Biodegradable Polyesteramides (PEAs)
Pure aliphatic polyesters (like polycaprolactone or polybutylene succinate) exhibit excellent biodegradability but often lack the thermal and mechanical robustness required for load-bearing biomedical implants or high-performance drug delivery matrices. By utilizing N1,N4-bis(2-hydroxyethyl)succinamide as a comonomer, researchers synthesize Biodegradable Polyesteramides (PEAs) [2].
Polymerization Workflow: Melt Polycondensation & Chain Extension
Causality & Experimental Choice: Attempting to build a high-molecular-weight PEA in a single melt-condensation step requires excessive heat and vacuum, which degrades the amide linkages and causes crosslinking. The field-standard protocol is a two-step self-validating system : first, synthesizing a low-molecular-weight prepolymer, followed by a low-temperature chain extension[2].
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Prepolymer Synthesis:
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Combine N1,N4-bis(2-hydroxyethyl)succinamide (the diamide-diol), a dicarboxylic acid (e.g., adipic acid), and an aliphatic diol (e.g., 1,4-butanediol) in a reactor.
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Heat to 160–180 °C under a nitrogen atmosphere to initiate esterification.
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IPC: Titrate for acid value and hydroxyl value. The reaction is halted when an intrinsic viscosity of ∼ 0.24–0.52 dL/g is reached, yielding a prepolymer with terminal -OH and -COOH groups[2].
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Chain Extension:
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Introduce a chain extender, such as 1,4-phenyl-bis(2-oxazoline) or N,N'-adipoyl bis-caprolactam, directly into the prepolymer melt at 200 °C.
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Apply a mild vacuum (e.g., 5–8 mmHg) for 2 hours. The chain extender reacts rapidly with the terminal groups without generating small-molecule condensates, preventing foaming and degradation[2].
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Validation: The final polymer will exhibit a marked increase in intrinsic viscosity (e.g., > 0.42 dL/g) and a significant boost in tensile strength due to the intact succinamide hydrogen-bonding domains[2].
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Figure 2: Polycondensation and chain extension pathway for biodegradable PEAs.
Analytical Characterization Standards
To ensure the scientific integrity of the synthesized monomer and resulting polymers, the following analytical validations are required:
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Fourier-Transform Infrared Spectroscopy (FTIR): The structural hallmark of N1,N4-bis(2-hydroxyethyl)succinamide is the presence of the Amide I band (C=O stretch at ∼ 1640 cm⁻¹) and Amide II band (N-H bend at ∼ 1550 cm⁻¹), distinct from ester carbonyls ( ∼ 1740 cm⁻¹). A broad band at 3300–3400 cm⁻¹ confirms the terminal hydroxyl groups.
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Nuclear Magnetic Resonance (¹H-NMR): In a deuterated solvent (e.g., DMSO-d6), the succinyl core protons appear as a singlet or tightly coupled multiplet near δ 2.3–2.4 ppm. The methylene protons adjacent to the hydroxyl groups ( -CH2-OH ) typically resonate around δ 3.4–3.5 ppm, while the methylene protons adjacent to the amide nitrogen ( -NH-CH2- ) appear near δ 3.1–3.2 ppm.
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Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is critical for evaluating the Tg and melting temperature ( Tm ) of the final PEAs. The inclusion of the succinamide block typically broadens the melting endotherm and increases the Tg proportionally to the monomer feed ratio, validating the successful incorporation of the hydrogen-bonding network.
Conclusion
N1,N4-bis(2-hydroxyethyl)succinamide is more than a simple chemical reagent; it is a structural programming tool for advanced materials. By understanding the causality between its high-density hydrogen-bonding capabilities and the macroscopic physical properties of the polymers it forms, researchers can precisely engineer biodegradable plastics, drug-eluting stents, and targeted delivery hydrogels. Adhering to controlled transamidation synthesis and two-step prepolymer/chain-extension workflows ensures maximum yield, reproducibility, and material performance.
References
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National Center for Biotechnology Information (NCBI) Title: N,N'-bis(2-hydroxyethyl)succinamide | C8H16N2O4 | CID 231264 Source: PubChem Compound Summary URL:[Link] (Derived from[1])
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Google Patents Title: CN101585915A - Method for preparing biodegradable polyesteramide through chain extension Source: Chinese Patent Office (CNIPA) / Google Patents URL: (Derived from[2])
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Google Patents Title: CA3181660A1 - Conjugates of a cell-binding molecule with camptothecin analogs Source: Canadian Intellectual Property Office / Google Patents URL: (Derived from[3])
Sources
- 1. N,N'-bis(2-hydroxyethyl)succinamide | C8H16N2O4 | CID 231264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101585915A - Method for preparing biodegradable polyesteramide through chain extension - Google Patents [patents.google.com]
- 3. CA3181660A1 - Conjugates of a cell-binding molecule with camptothecin analogs - Google Patents [patents.google.com]
